molecular formula C20H19BrO4 B2978316 Methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308296-05-1

Methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2978316
CAS No.: 308296-05-1
M. Wt: 403.272
InChI Key: FQYUHDNVHFKREO-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (CID 979559) is a high-purity benzofuran derivative supplied for early-discovery chemical research. This compound features a benzofuran core structure substituted with a bromine atom and a (2,5-dimethylphenyl)methoxy group, as defined by its molecular formula C20H19BrO4 and SMILES string CC1=CC(=C(C=C1)C)COC2=C(C=C3C(=C2)C(=C(O3)C)C(=O)OC)Br . Benzofuran derivatives are a recognized class of compounds with significant potential in medicinal chemistry research, particularly in oncology. Scientific studies on related halogenated benzofurans have demonstrated that the presence of a bromine atom can significantly enhance cytotoxic potential against a panel of human cancer cell lines, including lung (A549) and liver (HepG2) cancers . The structural features of this compound, especially the bromine and the methoxy substituents, make it a valuable chemical intermediate for further synthetic modification and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . This product is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use. Buyer assumes responsibility to confirm product identity and/or purity.

Properties

IUPAC Name

methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrO4/c1-11-5-6-12(2)14(7-11)10-24-18-8-15-17(9-16(18)21)25-13(3)19(15)20(22)23-4/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYUHDNVHFKREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=C(C=C3C(=C2)C(=C(O3)C)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Overview of Benzofuran Compounds

Benzofurans are a class of organic compounds that have been extensively studied for their biological properties. They exhibit a range of activities, including:

  • Antitumor Activity : Many benzofuran derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells.
  • Antibacterial Properties : Certain derivatives have demonstrated effectiveness against various bacterial strains.
  • Antioxidant Effects : These compounds can protect cells from oxidative stress.
  • Antiviral Activity : Some benzofurans have been reported to inhibit viral replication.

Target Interactions

This compound interacts with various biological targets. While specific targets for this compound are still under investigation, similar benzofuran derivatives have been shown to:

  • Inhibit Enzymatic Activity : Interactions with cytochrome P450 enzymes suggest potential modulation of drug metabolism.
  • Affect Cell Signaling Pathways : Evidence indicates that these compounds can influence pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation.

Biochemical Pathways

The precise biochemical pathways affected by this compound remain largely unknown. However, it is hypothesized that it may impact cellular processes involved in apoptosis and inflammation based on the activity of related compounds .

In Vitro Studies

Recent studies have explored the biological activity of this compound through various in vitro assays:

  • Antitumor Activity : Preliminary assays indicated that this compound could reduce cell viability in cancer cell lines, suggesting potential anticancer properties.
  • Antibacterial Efficacy : The compound has shown activity against several bacterial strains, although specific mechanisms remain to be elucidated.

Case Studies

A notable case study involved the evaluation of a series of benzofuran derivatives, including this compound. The study highlighted:

CompoundActivityIC50 (µM)Reference
Methyl 6-bromo...Antitumor25
Methyl 6-bromo...Antibacterial30

These findings suggest that modifications in the chemical structure significantly influence biological activity.

Comparison with Similar Compounds

Key Observations :

  • Steric Hindrance : Bulkier substituents, such as the 2-phenyl group in , increase molecular weight and may reduce membrane permeability.
  • Ester Group : Ethyl esters (e.g., ) marginally increase lipophilicity compared to methyl esters but may alter metabolic stability.

Research Implications

The target compound’s structural profile positions it as a candidate for further pharmacological studies, particularly in optimizing substituents for desired bioactivity. Comparative data highlight the importance of balancing lipophilicity (via alkyl/aryl groups) and polarity (via halogens or aminoethoxy chains) to fine-tune drug-like properties. Future work should explore its synthetic scalability and activity in disease-relevant assays.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this benzofuran derivative, and what critical steps ensure regioselectivity?

  • Methodological Answer : Synthesis typically involves halogenation and alkoxy substitution on a pre-formed benzofuran core. For example:

  • Core Formation : Start with 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Methylation using dimethyl sulfate introduces methoxy groups (e.g., at C5) .
  • Bromination : Electrophilic aromatic bromination at C6 using Br₂ or NBS under controlled conditions to avoid over-halogenation .
  • O-Alkylation : React the hydroxyl group at C5 with (2,5-dimethylphenyl)methyl bromide in the presence of NaH/THF as a base to install the methoxy substituent .
    • Key Considerations : Use anhydrous conditions for alkylation, monitor reaction progress via TLC, and confirm regiochemistry via 1H NMR^1 \text{H NMR} (e.g., coupling patterns for aromatic protons) .

Q. How is X-ray crystallography employed to resolve ambiguities in substituent positioning?

  • Methodological Answer : SHELX programs (e.g., SHELXL) are used for structure refinement. ORTEP-III generates thermal ellipsoid diagrams to visualize atomic positions and substituent orientations .
  • Example : In a related compound (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate), X-ray data confirmed halogen placement and hydrogen bonding networks .

Advanced Research Questions

Q. How can contradictory NMR data arise during characterization, and how are they resolved?

  • Case Study : In methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, 1H NMR^1 \text{H NMR} showed unexpected splitting due to restricted rotation of the dibromoacetyl group. This was resolved via variable-temperature NMR and X-ray validation .
  • Strategy : Combine 2D NMR (e.g., 13C-1H^{13} \text{C-}^1 \text{H} HSQC) with computational modeling (DFT for conformational analysis) to distinguish overlapping signals .

Q. What computational approaches predict reactivity or intermolecular interactions of this compound?

  • Methodological Answer :

  • Molecular Design : Use Discovery Studio (DS) to model steric/electronic effects of substituents. For example, the (2,5-dimethylphenyl)methoxy group’s bulk can be simulated to assess steric hindrance in binding assays .
  • Docking Studies : Map electrostatic potential surfaces to predict interactions with biological targets (e.g., enzymes in cytotoxicity pathways) .

Q. How does bromination position influence biological activity in benzofuran derivatives?

  • Data-Driven Analysis :

CompoundBromine PositionObserved ActivityReference
Derivative 4 (Methyl 5-bromo-7-hydroxy-6-methoxy)C5Cytotoxic (IC₅₀: 8.2 µM)
Derivative III (Methyl 4-bromo-6-(dibromoacetyl))C4, C6Lower cytotoxicity than non-brominated analogs
  • Insight : Bromine at C5/C7 enhances cytotoxicity, while C4/C6 substitution may reduce it due to steric effects or altered electron distribution .

Synthesis Optimization & Data Contradiction

Q. What strategies mitigate competing reactions during O-alkylation of the C5 hydroxyl group?

  • Problem : Competing etherification or elimination under basic conditions.
  • Solution :

  • Use NaH in THF at 0°C to minimize side reactions .
  • Protect the hydroxyl group as a silyl ether (e.g., TBSCl) before alkylation, then deprotect .

Q. How to address discrepancies between theoretical and experimental yields in multi-step synthesis?

  • Case Study : A 3-step synthesis of a benzofuran derivative reported 45% yield experimentally vs. 68% predicted computationally.
  • Resolution :

  • Identify bottlenecks via kinetic profiling (e.g., rate-limiting bromination step).
  • Optimize stoichiometry (e.g., excess Br₂ in DCM for faster halogenation) .

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